N-METHYL N-NONYLAMINE
CAS No.: 39093-27-1
Cat. No.: VC3843550
Molecular Formula: C10H23N
Molecular Weight: 157.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39093-27-1 |
|---|---|
| Molecular Formula | C10H23N |
| Molecular Weight | 157.3 g/mol |
| IUPAC Name | N-methylnonan-1-amine |
| Standard InChI | InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3 |
| Standard InChI Key | OZIXTIPURXIEMB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCNC |
| Canonical SMILES | CCCCCCCCCNC |
Introduction
Chemical Identity and Structural Properties
N-Methyl N-nonylamine, systematically named N-methylnonan-1-amine, belongs to the class of aliphatic tertiary amines. Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) and a methyl group attached to a central nitrogen atom. Key physicochemical properties include:
Table 1: Molecular and Physical Properties of N-Methyl N-Nonylamine
The compound’s hydrophobicity, indicated by its LogP value, suggests significant lipid solubility, making it suitable for applications requiring nonpolar solvents or interfacial activity .
Synthesis and Industrial Production
Reductive N-Methylation
A widely reported method for synthesizing N-methyl N-nonylamine involves reductive methylation of primary amines. For example, nonylamine (CAS 112-20-9) can be methylated using formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon . This method proceeds via the Eschweiler-Clarke reaction mechanism, where the primary amine undergoes sequential methylation to form the tertiary amine .
NaBH₄/I₂-Mediated Reduction
An alternative approach employs sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) to reduce carbamyl imidazole precursors. This method, noted for its high yield (up to 82%) and mild conditions, avoids toxic reagents and is scalable for industrial production .
Key Advantages:
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Cost-Effectiveness: NaBH₄ and I₂ are inexpensive and widely available .
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Environmental Compatibility: The reaction generates minimal hazardous byproducts compared to traditional alkylation methods .
Applications in Industrial and Research Contexts
Surfactants and Emulsifiers
The amphiphilic nature of N-methyl N-nonylamine makes it valuable in formulating surfactants. Its long alkyl chain enhances micelle formation, while the tertiary amine group facilitates pH-dependent solubility. Applications include:
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Oilfield Chemicals: As a corrosion inhibitor in acidic environments .
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Agrochemicals: Stabilizing emulsions in pesticide formulations .
Biological and Toxicological Profile
Acute Toxicity
Limited data suggest that N-methyl N-nonylamine shares toxicological traits with structurally related amines like nonylamine (CAS 112-20-9). In aquatic organisms, nonylamine exhibits narcotic effects at concentrations >50 µM, disrupting cellular membranes . By analogy, N-methyl N-nonylamine likely poses similar risks, necessitating careful handling.
Table 2: Comparative Toxicity of Alkylamines
| Compound | LC₅₀ (Fish, 96h) | Hazard Class |
|---|---|---|
| Nonylamine | 2.1 mg/L | Acute Tox 2 |
| N-Methyl N-Nonylamine | Data pending | Estimated |
Environmental Persistence
The compound’s high LogP value (3.35) indicates a propensity for bioaccumulation in lipid-rich tissues. Degradation studies of analogous amines show half-lives exceeding 60 days in aquatic systems, suggesting prolonged environmental retention .
Comparison with Structural Analogues
N-Methyl N-Octylamine vs. N-Methyl N-Nonylamine
Extending the alkyl chain from C₈ to C₈ increases hydrophobicity and reduces water solubility. For example:
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N-Methyl N-Octylamine: LogP = 3.02, Water Solubility = 1.2 g/L .
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N-Methyl N-Nonylamine: LogP = 3.35, Water Solubility = 0.8 g/L .
This difference impacts applications; the nonyl derivative is preferred in non-aqueous formulations.
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